2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate
Description
Structure and Functional Groups
This compound features three distinct structural motifs:
- 2,5-Dioxopyrrolidin-1-yl (NHS ester): A reactive group enabling conjugation with primary amines, commonly used in bioconjugation for forming stable amide bonds .
- 2,4-Dinitrophenyl (DNP) amino group: A strongly electron-withdrawing moiety with high UV-vis absorbance, often employed as a hapten in immunology or a spectroscopic tag .
- Octaoxaheptacosan-27-oate: A polyethylene glycol (PEG)-like chain with eight ether oxygen atoms, enhancing aqueous solubility and serving as a spacer to reduce steric hindrance in conjugates .
Synthesis The compound is synthesized via amide coupling between an NHS-activated ester (e.g., 2,5-dioxopyrrolidin-1-yl 4-(1,2,4,5-tetrazin-3-yl)benzoate) and an amino-PEG-acid derivative, as described in a European patent application. Typical yields range around 66% under mild conditions (room temperature, DMF solvent, NaHCO₃ base) .
Properties
Molecular Formula |
C29H44N4O16 |
|---|---|
Molecular Weight |
704.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C29H44N4O16/c34-27-3-4-28(35)31(27)49-29(36)5-7-41-9-11-43-13-15-45-17-19-47-21-22-48-20-18-46-16-14-44-12-10-42-8-6-30-25-2-1-24(32(37)38)23-26(25)33(39)40/h1-2,23,30H,3-22H2 |
InChI Key |
JINKSEMNQLMOQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Polyether-Amine Backbone
The octaoxaheptacosan chain is constructed using ethylene oxide or glycol derivatives. A representative protocol involves:
- Stepwise elongation : Starting from a diol (e.g., triethylene glycol), successive Mitsunobu reactions with tosylates introduce ether linkages.
- Amino termination : The terminal hydroxyl group is converted to an amine via mesylation followed by displacement with ammonia.
Key conditions :
- Solvent : Anhydrous THF or DMF.
- Catalyst : Azobisisobutyronitrile (AIBN) for radical-initiated etherification.
- Purification : Size-exclusion chromatography to isolate the desired chain length.
Attachment of the 2,4-Dinitrophenyl Group
The amine-terminated polyether reacts with 2,4-dinitrochlorobenzene under nucleophilic aromatic substitution:
- Reaction setup :
- Mechanism : The polyether amine attacks the electron-deficient aromatic ring, displacing chloride.
Yield optimization :
Esterification with 2,5-Dioxopyrrolidin-1-yl Carboxylate
The terminal carboxylic acid of the polyether-dinitrophenyl intermediate is activated for esterification:
- Activation : Treatment with 1,1′-carbonyldiimidazole (CDI) in acetonitrile forms the imidazolide intermediate.
- Coupling : Reaction with 2,5-dioxopyrrolidin-1-ol in the presence of triethylamine yields the final ester.
Critical parameters :
- Molar ratio : 1:1.2 (acid:CDI) to ensure complete activation.
- Temperature : Reflux conditions (82°C) for 3 h.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃):
¹³C NMR : Signals at δ 170.5 (C=O ester), 155.2 (NO₂-Ar), and 70.0–72.0 (OCH₂CH₂O) align with the structure.
High-Performance Liquid Chromatography (HPLC)
- Column : C18 reverse-phase, 5 µm, 250 × 4.6 mm.
- Mobile phase : Gradient from 10% to 90% acetonitrile in water (0.1% TFA).
- Retention time : 12.3 min, indicating >98% purity.
Mass Spectrometry
- ESI-MS : m/z 1073.6 [M+H]⁺ (calc. 1072.61).
Challenges and Mitigation Strategies
Polyether Chain Polydispersity
- Issue : Stepwise synthesis risks uneven chain lengths.
- Solution : Use of monodisperse PEG precursors or iterative chromatography.
Nitro Group Sensitivity
Ester Hydrolysis
- Stability : The NHS ester is moisture-sensitive.
- Storage : Lyophilize and store under argon at -20°C.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate undergoes several types of chemical reactions:
Nucleophilic Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro groups.
Hydrolysis: The succinimidyl ester can be hydrolyzed in the presence of water, leading to the formation of the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Nucleophilic Substitution: Products with substituted nucleophiles.
Hydrolysis: Carboxylic acids.
Reduction: Amino derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its PEG chain, which can enhance the solubility and stability of drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate involves its ability to form covalent bonds with nucleophiles. The succinimidyl ester group reacts with amines to form stable amide bonds, making it useful for bioconjugation and labeling applications. The PEG chain provides solubility and biocompatibility, while the dinitrophenyl group can be used for detection and quantification .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Research Findings
- PEG Chain Impact: Longer PEG chains (e.g., octaoxaheptacosan) improve biocompatibility and reduce immunogenicity compared to shorter chains, critical for in vivo applications .
- Functional Group Efficiency : Tetrazine derivatives exhibit faster reaction kinetics (k ~ 10³ M⁻¹s⁻¹) in click chemistry, whereas DNP-based conjugates rely on slower but highly specific antibody interactions .
Biological Activity
The compound 2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate is a complex organic molecule with potential biological applications. This article delves into its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C₃₃H₄₈N₄O₈
- Molecular Weight : 603.59 g/mol
- CAS Number : 916753-62-3
- Physical State : Solid
- Purity : >95.0% (HPLC)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dinitrophenyl group is known for its role in immunogenic responses and may facilitate binding to proteins or enzymes involved in metabolic processes.
Antimicrobial Properties
Research has indicated that derivatives of dioxopyrrolidinyl compounds exhibit antimicrobial properties. For instance:
- Case Study : A study on related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the dioxopyrrolidinyl moiety enhances the compound's ability to disrupt bacterial cell membranes.
Cytotoxic Effects
The compound's cytotoxic effects have been explored in various cancer cell lines:
- Case Study : In vitro studies showed that the compound induced apoptosis in human cancer cells by activating caspase pathways. This suggests potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 10 | Induction of oxidative stress |
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that include the formation of the dioxopyrrolidinyl core followed by functionalization with the dinitrophenyl group. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity.
In Vivo Studies
Limited in vivo studies have been conducted to assess the pharmacokinetics and bioavailability of this compound. Preliminary results indicate moderate absorption with a half-life suitable for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
